4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

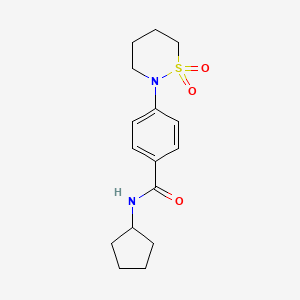

The compound “4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride” is a type of organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with a chloromethyl group at the 4-position, a methyl group at the 3-position, and an isopropyl group at the 1-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring as a key step. This could potentially be achieved through the reaction of a 1,3-diketone with hydrazine. The chloromethyl, methyl, and isopropyl groups could then be introduced through subsequent substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached chloromethyl, methyl, and isopropyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The chloromethyl group could be a site of nucleophilic substitution, while the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole ring and the polarizable chloromethyl group could impact its solubility and reactivity .Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including compounds structurally related to 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. Ouali et al. (2013) explored the corrosion inhibition of C38 steel in molar hydrochloric acid by synthesized pyrazole derivatives, revealing over 90% anticorrosion activity in certain compounds. Their study underscores the utility of pyrazole derivatives in protecting metal surfaces from corrosive damage, a critical aspect in extending the longevity of metal components in industrial applications (Ouali et al., 2013).

Synthetic Organic Chemistry

Pyrazole derivatives serve as versatile intermediates in organic synthesis. Reger et al. (2003) developed a general two-step method for synthesizing 4-(alkyl)pyrazoles, which could potentially include the synthesis of compounds similar to this compound. Their work highlights the synthetic utility of pyrazole compounds in constructing complex molecular architectures, which can be pivotal in the development of pharmaceuticals, agrochemicals, and organic materials (Reger et al., 2003).

Pharmaceutical Research

In the realm of medicinal chemistry, pyrazole derivatives have been investigated for their biological activities. Surmont et al. (2011) detailed the synthesis of 3-amino-4-fluoropyrazoles, showcasing the role of fluorinated pyrazoles as building blocks for further functionalization. This research underscores the potential of pyrazole derivatives in the design of novel therapeutic agents, due to their structural diversity and the ability to introduce functional groups that modulate biological activity (Surmont et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c1-6(2)11-5-8(4-9)7(3)10-11;/h5-6H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMDJURFRIABPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCl)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)

![4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2815530.png)